molecular formula C20H24N8O2 B606548 CCT244747

CCT244747

Cat. No.: B606548
M. Wt: 408.5 g/mol
InChI Key: IENLGMOXAQMNEH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT244747 is a novel, potent, and highly selective inhibitor of checkpoint kinase 1 (CHK1). It is an orally active compound that has shown significant efficacy in preclinical studies, both as a single agent and in combination with genotoxic anticancer drugs. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and the maintenance of replication fork stability. By inhibiting CHK1, this compound enhances the cytotoxicity of several chemotherapeutic agents and abrogates drug-induced cell cycle arrest, leading to increased DNA damage and apoptosis .

Mechanism of Action

Target of Action

CCT244747 is a potent, highly selective, and orally active inhibitor of CHK1 (Checkpoint Kinase 1) . CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and maintenance of replication fork stability .

Mode of Action

This compound acts as an ATP-competitive inhibitor of CHK1 . It inhibits cellular CHK1 activity, significantly enhancing the cytotoxicity of several anticancer drugs, and abrogates drug-induced S and G2 arrest in multiple tumor cell lines .

Biochemical Pathways

CHK1 is activated in response to single-strand breaks (SSBs) in DNA caused by either direct DNA damage (e.g., by genotoxic chemotherapeutic agents) or replication stress . The activation of CHK1 initiates a signaling cascade culminating in cell cycle arrest, leading to DNA repair, senescence, or death .

Pharmacokinetics

This compound exhibits oral efficacy . Active tumor concentrations of this compound were obtained following oral administration . The plasma pharmacokinetics of a single bolus dose of this compound alone (10 mg/kg either i.v. or p.o.) in BALB/c mice has been studied .

Result of Action

This compound inhibits CHK1 activity, resulting in enhanced DNA damage and apoptosis . Biomarkers of CHK1 (pS296 CHK1) activity and cell-cycle inactivity (pY15 CDK1) were induced by genotoxics and inhibited by this compound both in vitro and in vivo .

Action Environment

The efficacy of this compound can be influenced by the tumor environment. For instance, this compound showed marked antitumor activity as a single agent in a MYCN-driven neuroblastoma . The antitumor activity of both gemcitabine and irinotecan were significantly enhanced by this compound in several human tumor xenografts .

Biochemical Analysis

Biochemical Properties

CCT244747 has been shown to inhibit cellular CHK1 activity (IC 50 29–170 nmol/L), significantly enhancing the cytotoxicity of several anticancer drugs . It interacts with the CHK1 enzyme, a serine/threonine kinase that is activated in response to single strand breaks (SSBs) in DNA caused by either direct DNA damage or replication stress .

Cellular Effects

This compound abrogates drug-induced S and G2 arrest in multiple tumor cell lines . It also enhances DNA damage and apoptosis by inhibiting genotoxic-induced biomarkers for CHK1 (pS296 CHK1) activity and CDK1 (pY15 CDK1) inactivity both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CHK1, which initiates a signaling cascade culminating in cell cycle arrest leading to DNA repair, senescence, or death . By inhibiting CHK1, this compound abrogates cell cycle arrest, inhibits DNA repair, and enhances tumor cell death following DNA damage by a range of chemotherapeutic agents .

Temporal Effects in Laboratory Settings

This compound must be present 24 to 48 hours following initial genotoxic exposure for maximum potentiation . This suggests that the effects of this compound change over time in laboratory settings, possibly due to its interaction with the cell cycle and DNA repair mechanisms.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been shown to have oral bioavailability of 61% in mice with a plasma half-life of approximately 1 hour . This suggests that the effects of this compound could vary with different dosages in animal models.

Transport and Distribution

Active tumor concentrations of this compound were obtained following oral administration , suggesting that it is effectively distributed within the body.

Preparation Methods

The synthesis of CCT244747 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final step involves the coupling of these intermediates to form the desired compound. The reaction conditions are carefully optimized to achieve high yield and purity. Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency and quality control .

Chemical Reactions Analysis

CCT244747 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

CCT244747 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CHK1 in the DNA damage response and cell cycle regulation. In biology, it is used to investigate the molecular mechanisms underlying CHK1 inhibition and its effects on cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, either alone or in combination with other chemotherapeutic agents. In industry, it may be used in the development of new anticancer drugs and in the optimization of existing treatment regimens .

Comparison with Similar Compounds

CCT244747 is unique in its high selectivity and potency as a CHK1 inhibitor. Similar compounds include SAR-020106 and other CHK1 inhibitors that have been developed for cancer therapy. Compared to these compounds, this compound has shown superior efficacy in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. Its oral bioavailability and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .

Properties

IUPAC Name

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENLGMOXAQMNEH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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